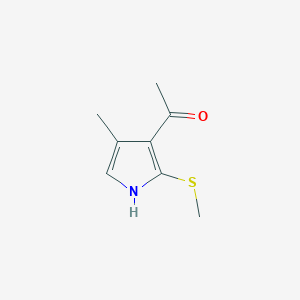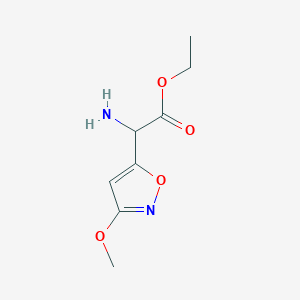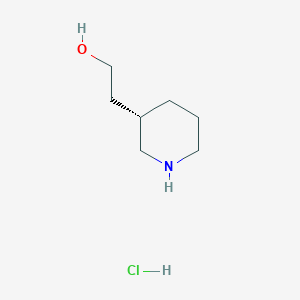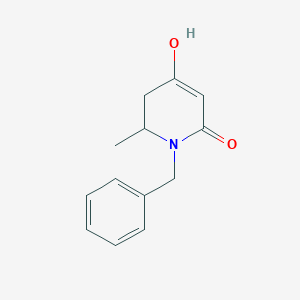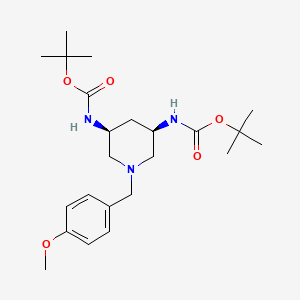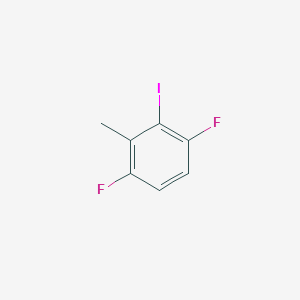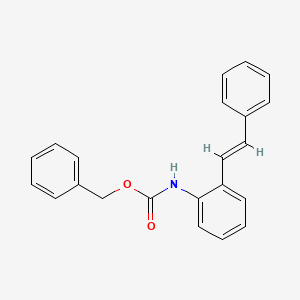
Benzyl (E)-(2-styrylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (E)-(2-styrylphenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl (E)-(2-styrylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with (E)-2-styrylphenylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of benzyl carbamates often involves the use of benzyl chloroformate and ammonia or amines. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (E)-(2-styrylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the styryl and phenyl groups.
Reduction: Reduced forms of the carbamate and styryl groups.
Substitution: Substituted benzyl derivatives with various functional groups.
Applications De Recherche Scientifique
Benzyl (E)-(2-styrylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of high-energy-density materials and other specialized chemicals.
Mécanisme D'action
The mechanism of action of benzyl (E)-(2-styrylphenyl)carbamate involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, mimicking the binding of bicarbonate and inhibiting the enzyme’s activity . This interaction can affect various physiological processes, making it a valuable compound for research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: A simpler carbamate with similar protective properties for amines.
t-Butyl carbamate: Another carbamate used as a protecting group in organic synthesis.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis for protecting amine groups.
Uniqueness
Benzyl (E)-(2-styrylphenyl)carbamate is unique due to its combination of benzyl, styryl, and phenyl groups, which provide distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C22H19NO2 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
benzyl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate |
InChI |
InChI=1S/C22H19NO2/c24-22(25-17-19-11-5-2-6-12-19)23-21-14-8-7-13-20(21)16-15-18-9-3-1-4-10-18/h1-16H,17H2,(H,23,24)/b16-15+ |
Clé InChI |
QPKXMDHAEHOOSO-FOCLMDBBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2/C=C/C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


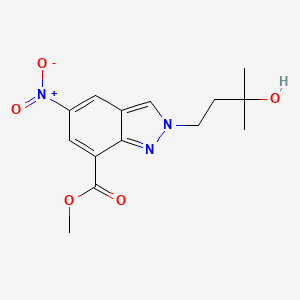
![1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12860351.png)

![1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B12860367.png)
